molecular formula C7H16N2O2 B1449190 S-2-Amino-N-(2-methoxyethyl)butyramide CAS No. 1567950-15-5

S-2-Amino-N-(2-methoxyethyl)butyramide

Cat. No. B1449190
M. Wt: 160.21 g/mol
InChI Key: MLSLRCUESVQPPY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-Amino-N-(2-methoxyethyl)butyramide (2-MEBA) is an amide derivative of butyric acid. It is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. In

Scientific Research Applications

Enantioselective Synthesis and Chemical Intermediates

Research into structurally similar compounds often focuses on their synthesis and application as intermediates in the production of more complex molecules. For example, studies have explored the synthesis of related butyramide derivatives through various chemical reactions, highlighting their potential as key intermediates for the synthesis of pharmaceuticals and bioactive molecules. Such synthetic routes may involve the use of specific catalysts or conditions to achieve high yields and enantioselectivity, which is crucial for the pharmaceutical industry (Zhou Yawen, 2004; S. Jew et al., 2000).

Biological and Pharmacological Applications

Related butyramide derivatives have been investigated for their biological activities, such as inhibitory effects on enzymes or receptors that play critical roles in disease pathways. For instance, some derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. These studies demonstrate the potential of butyramide derivatives in the development of new therapeutic agents (Aiko Nitta et al., 2008).

Material Science and Bioconversion Applications

Butyramide and its derivatives have applications in material science and bioconversion processes. For instance, bioconversion of butyronitrile to butyramide using whole cells of microorganisms like Rhodococcus demonstrates the importance of these compounds in producing chemical commodities used in various industries, such as the synthesis of hydroxamic acids and electrorheological fluids (J. Raj et al., 2007).

Advanced Chemical Synthesis Techniques

Research has also explored advanced synthesis techniques, such as microwave-assisted synthesis and the use of novel catalysts, to produce butyramide derivatives efficiently. These studies not only provide insights into improving synthetic methodologies but also open new avenues for the rapid production of these compounds for further research and industrial applications (R. V. Antre et al., 2011).

properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSLRCUESVQPPY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-Amino-N-(2-methoxyethyl)butyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.